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Compound of Interest

Compound Name: 6-Iodoacetamidofluorescein

CAS No.: 73264-12-7

Cat. No.: B1216972

Get Quote

Disclaimer: The user's query "6-IAF" is ambiguous and could refer to two distinct chemical

entities due to a likely typographical error: 6-Iodoacetamidofluorescein, a fluorescent labeling

reagent, or 5-Iodo-2-aminoindan, a psychoactive research chemical. This guide will provide a

comprehensive overview of both compounds to address the potential interpretations of the

user's request.

Part 1: 6-Iodoacetamidofluorescein (6-IAF)
Introduction
6-Iodoacetamidofluorescein (6-IAF) is a thiol-reactive fluorescent dye belonging to the

fluorescein family of compounds. It is widely utilized in biological research to covalently label

proteins, peptides, and other biomolecules containing free sulfhydryl groups, which are

primarily found in cysteine residues. The iodoacetamide moiety of 6-IAF reacts with sulfhydryl

groups to form a stable thioether bond. This labeling allows for the visualization and tracking of

biomolecules in various experimental setups, including fluorescence microscopy, flow

cytometry, and fluorescence resonance energy transfer (FRET) studies. It is important to note

that the isomeric form, 5-Iodoacetamidofluorescein (5-IAF), is also commonly used and shares

similar properties and applications.
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Chemical Structure and Physicochemical Properties
The chemical structure of 6-Iodoacetamidofluorescein is presented below, along with a

summary of its key physicochemical properties in Table 1.

Chemical Structure of 6-Iodoacetamidofluorescein:

Table 1: Physicochemical Properties of 6-Iodoacetamidofluorescein (6-IAF)

Property Value Reference(s)

IUPAC Name

N-(3',6'-dihydroxy-3-

oxospiro[isobenzofuran-

1(3H),9'-[9H]xanthen]-6-yl)-2-

iodoacetamide

[1]

Synonyms
6-IAF, 6-

(Iodoacetamido)fluorescein
[1]

CAS Number 73264-12-7 [1][2]

Molecular Formula C₂₂H₁₄INO₆ [2]

Molecular Weight 515.25 g/mol [1]

Appearance
Light orange to yellow-orange

solid powder
[1]

Solubility
Soluble in DMF and aqueous

buffers with pH > 6
[3]

Purity ≥95% (HPLC) [1]

Excitation Maximum (λex) ~490 nm [2]

Emission Maximum (λem) ~515 nm [2]

Storage
Store at -20°C, protected from

light
[3]

Mechanism of Action and Applications
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The primary mechanism of action of 6-IAF is the covalent modification of sulfhydryl groups. The

iodoacetamide group is an alkylating agent that reacts with the nucleophilic thiol group of

cysteine residues via an SN2 reaction, forming a stable thioether linkage. This reaction is most

efficient at a slightly alkaline pH (7.5-8.5).

Applications:

Protein Labeling: 6-IAF is extensively used to fluorescently label proteins for visualization

and quantification. Labeled proteins can be tracked in living cells, and their localization and

dynamics can be studied.

Fluorescence Resonance Energy Transfer (FRET): 6-IAF can serve as an acceptor

fluorophore in FRET-based assays to study protein-protein interactions and conformational

changes.[2] When a donor fluorophore (e.g., a fluorescent protein) is in close proximity (1-10

nm) to 6-IAF, energy can be transferred from the donor to the acceptor, leading to a

measurable change in fluorescence.

Structural and Functional Studies: By labeling specific cysteine residues, 6-IAF can be used

as a probe to investigate the local environment and conformational changes of proteins. It

has been used to label proteins such as actin, myosin, and histones.[2]

Experimental Protocols
This protocol provides a general procedure for labeling a protein with 6-IAF. Optimization may

be required for specific proteins.

Materials:

Protein of interest (with at least one free sulfhydryl group)

6-Iodoacetamidofluorescein (6-IAF)

Dimethylformamide (DMF)

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Reducing agent (e.g., Dithiothreitol - DTT), if necessary
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Desalting column or dialysis tubing

Procedure:

Protein Preparation:

Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.

If the protein contains disulfide bonds that need to be reduced to expose free sulfhydryls,

add DTT to a final concentration of 1-10 mM and incubate for 1 hour at room temperature.

Remove the excess DTT using a desalting column equilibrated with Labeling Buffer.

6-IAF Stock Solution:

Dissolve 6-IAF in DMF to a concentration of 10 mg/mL. This solution should be prepared

fresh and protected from light.

Labeling Reaction:

Add a 10- to 20-fold molar excess of the 6-IAF stock solution to the protein solution.

Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle

stirring.

Purification:

Remove the unreacted 6-IAF from the labeled protein using a desalting column or by

dialysis against the Labeling Buffer.

Characterization:

Determine the degree of labeling by measuring the absorbance of the labeled protein at

280 nm (for protein concentration) and ~490 nm (for 6-IAF concentration).

Workflow for Protein Labeling with 6-IAF:
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Caption: Workflow for fluorescently labeling a protein with 6-IAF.

This protocol outlines the general steps for conducting a sensitized emission FRET experiment

using a fluorescently labeled protein (e.g., with 6-IAF as the acceptor) and a donor fluorophore

(e.g., a fluorescent protein).

Materials:

Cells expressing the donor-tagged protein of interest.

Purified 6-IAF-labeled protein (acceptor).

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor

and acceptor).

Image analysis software.

Procedure:

Sample Preparation:

Culture cells expressing the donor-tagged protein.
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Introduce the 6-IAF-labeled acceptor protein into the cells (e.g., via microinjection or cell-

penetrating peptides).

Prepare control samples: cells expressing only the donor, and cells with only the acceptor.

Image Acquisition:

Acquire three images of the experimental sample:

Donor Image: Excite at the donor's excitation wavelength and detect at the donor's

emission wavelength.

Acceptor Image: Excite at the acceptor's excitation wavelength and detect at the

acceptor's emission wavelength.

FRET Image: Excite at the donor's excitation wavelength and detect at the acceptor's

emission wavelength.

Acquire the same set of images for the control samples to correct for spectral bleed-

through.

Image Analysis:

Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using

the control images.

Calculate the FRET efficiency (E) on a pixel-by-pixel basis using established algorithms. A

common method is the normalized FRET (NFRET) calculation.

Part 2: 5-Iodo-2-aminoindan (5-IAI)
Introduction
5-Iodo-2-aminoindan (5-IAI) is a psychoactive research chemical and a derivative of 2-

aminoindan. It is a rigid analog of p-iodoamphetamine and is known to act as a releasing agent

of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine.[4] Developed in

the 1990s, it has been investigated for its potential entactogenic effects, similar to those of

MDMA.[4]
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Chemical Structure and Physicochemical Properties
The chemical structure of 5-Iodo-2-aminoindan is shown below, with its physicochemical

properties summarized in Table 2.

Chemical Structure of 5-Iodo-2-aminoindan:

Table 2: Physicochemical Properties of 5-Iodo-2-aminoindan (5-IAI)

Property Value Reference(s)

IUPAC Name
5-iodo-2,3-dihydro-1H-inden-2-

amine
[4]

Synonyms 5-IAI, 5-Iodo-2-aminoindane [4]

CAS Number 132367-76-1 [4]

Molecular Formula C₉H₁₀IN [4]

Molar Mass 259.09 g/mol [4]

Appearance
Crystalline solid (as

hydrochloride salt)
[5]

Solubility

Soluble in DMSO (~0.5

mg/mL) and DMF (~0.3

mg/mL) as hydrochloride salt

[5][6]

Pharmacological Properties
5-IAI primarily acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It

interacts with the respective monoamine transporters (SERT, NET, and DAT) to inhibit reuptake

and promote the non-vesicular release of these neurotransmitters into the synaptic cleft. In vitro

studies have shown that it is a potent inhibitor of serotonin uptake.[7] Additionally, 5-IAI exhibits

affinity for several serotonin and adrenergic receptors, which contributes to its complex

pharmacological profile.[4]

Table 3: Receptor Binding Profile of 5-IAI
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Receptor Target Binding Affinity (Ki, nM) Reference(s)

Serotonin Transporter (SERT) Potent inhibitor [7][8]

Norepinephrine Transporter

(NET)
Moderate inhibitor [8]

Dopamine Transporter (DAT) Weaker inhibitor [8]

5-HT1A Receptor High affinity [4]

5-HT2A Receptor High affinity [4]

5-HT2B Receptor High affinity [4][9]

5-HT2C Receptor High affinity [4]

α2A-Adrenergic Receptor Moderate affinity [4]

α2B-Adrenergic Receptor Moderate affinity [4]

α2C-Adrenergic Receptor Moderate affinity [4]

Detailed pharmacokinetic data for 5-IAI in humans is not available. Studies in rodents suggest

a short plasma and brain half-life. The bioavailability of the related compound 5-methoxy-2-

aminoindane (MEAI) in rats was found to be dose-dependent, with non-linear pharmacokinetics

observed at higher doses.[10]

Table 4: Putative Pharmacokinetic Parameters of 5-IAI (based on related compounds and

animal studies)

Parameter Value/Description Reference(s)

Absorption Orally active [4]

Distribution Crosses the blood-brain barrier [10]

Metabolism Likely metabolized in the liver [10]

Elimination Half-life (t₁/₂) Short in rats [10]

Bioavailability (F) Potentially dose-dependent [10]
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Signaling Pathways
The pharmacological effects of 5-IAI are mediated through its interaction with monoamine

transporters and various G protein-coupled receptors. The primary signaling pathways involved

are:

Monoamine Transporter Interaction: By reversing the action of SERT, NET, and DAT, 5-IAI

increases the synaptic concentrations of serotonin, norepinephrine, and dopamine, leading

to the activation of their respective postsynaptic receptors.

5-HT2A Receptor Signaling: Activation of the Gq-coupled 5-HT2A receptor leads to the

stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃)

and diacylglycerol (DAG). This results in an increase in intracellular calcium and the

activation of protein kinase C (PKC).

α₂-Adrenergic Receptor Signaling: As an agonist at these Gi-coupled receptors, 5-IAI can

inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Signaling Pathway of 5-IAI at the 5-HT2A Receptor:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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